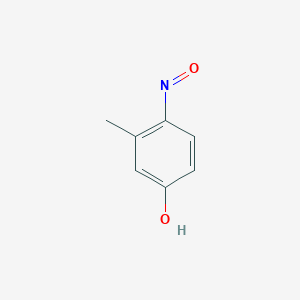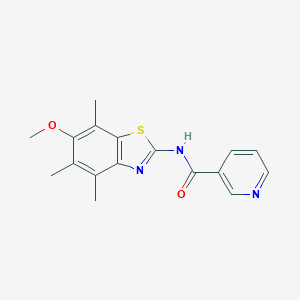
3-Pyridinecarboxamide,n-(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinecarboxamide,n-(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Mécanisme D'action
The mechanism of action of 3-Pyridinecarboxamide,n-(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)- is not fully understood. However, studies have shown that this compound inhibits the activity of certain enzymes that are involved in cancer cell growth and inflammation. In addition, this compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death.
Effets Biochimiques Et Physiologiques
Studies have shown that 3-Pyridinecarboxamide,n-(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)- has several biochemical and physiological effects. In animal models, this compound has been shown to reduce the size of tumors and inhibit the growth of cancer cells. In addition, this compound has been shown to reduce inflammation and improve the symptoms of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-Pyridinecarboxamide,n-(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)- in lab experiments is its potential as an anticancer and anti-inflammatory agent. This compound has been shown to have significant effects in animal models, making it a promising candidate for further research. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that this compound can be toxic at high doses, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 3-Pyridinecarboxamide,n-(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)-. One direction is to further investigate the mechanism of action of this compound and identify the specific enzymes and pathways that it targets. Another direction is to study the potential of this compound as a therapeutic agent for cancer and inflammatory diseases. In addition, future research could focus on developing new methods for synthesizing this compound and identifying analogs with improved efficacy and reduced toxicity.
Conclusion
In conclusion, 3-Pyridinecarboxamide,n-(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)- is a chemical compound that has potential applications in various fields, particularly in medicine. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to fully understand the potential of this compound and identify new directions for its use.
Méthodes De Synthèse
The synthesis of 3-Pyridinecarboxamide,n-(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)- involves the reaction of 2-amino-6-methoxy-4,5,7-trimethylbenzothiazole with 3-pyridinecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). This reaction results in the formation of 3-Pyridinecarboxamide,n-(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)- as a white solid.
Applications De Recherche Scientifique
3-Pyridinecarboxamide,n-(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)- has been studied for its potential applications in various fields. In the field of medicine, this compound has been studied for its anticancer properties. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting the cell cycle. In addition, 3-Pyridinecarboxamide,n-(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)- has been studied for its potential as an anti-inflammatory agent. Studies have shown that this compound inhibits the production of inflammatory cytokines and reduces inflammation in animal models.
Propriétés
Numéro CAS |
145096-38-4 |
|---|---|
Nom du produit |
3-Pyridinecarboxamide,n-(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)- |
Formule moléculaire |
C17H17N3O2S |
Poids moléculaire |
327.4 g/mol |
Nom IUPAC |
N-(6-methoxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C17H17N3O2S/c1-9-10(2)14(22-4)11(3)15-13(9)19-17(23-15)20-16(21)12-6-5-7-18-8-12/h5-8H,1-4H3,(H,19,20,21) |
Clé InChI |
LFEMGJZYGUPYGJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1N=C(S2)NC(=O)C3=CN=CC=C3)C)OC)C |
SMILES canonique |
CC1=C(C(=C(C2=C1N=C(S2)NC(=O)C3=CN=CC=C3)C)OC)C |
Synonymes |
3-Pyridinecarboxamide, N-(6-methoxy-4,5,7-trimethyl-2-benzothiazolyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



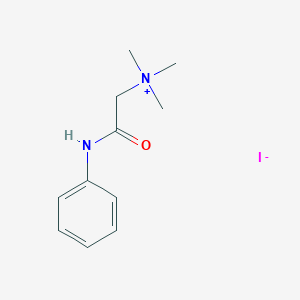
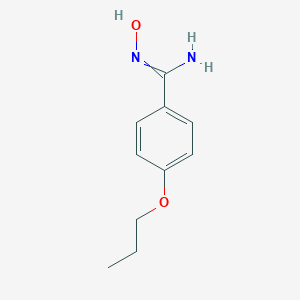
![1-Acetyl-2-chloro-2-[chloro(phenyl)methyl]indol-3-one](/img/structure/B120347.png)
![2-[(Tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B120348.png)
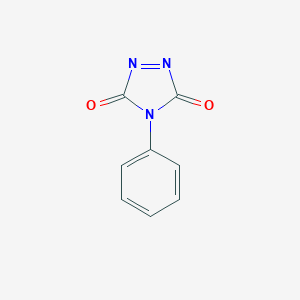
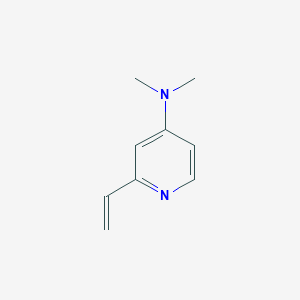
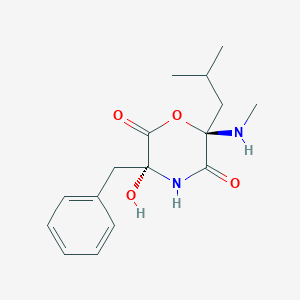

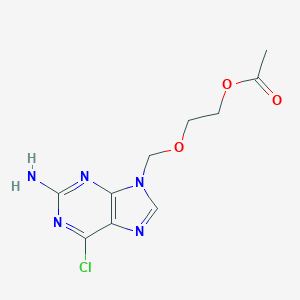
![3,9-Bis(2,4-dicumylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B120367.png)
